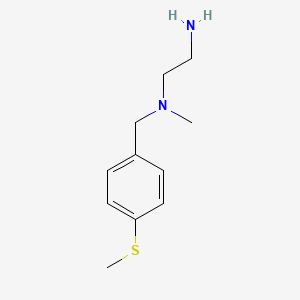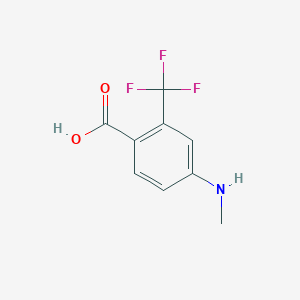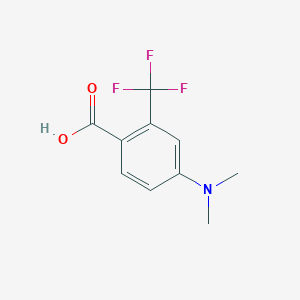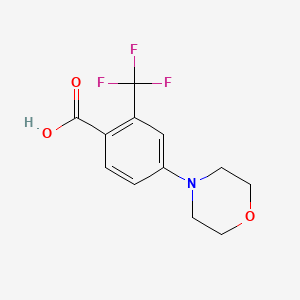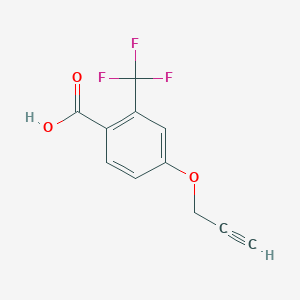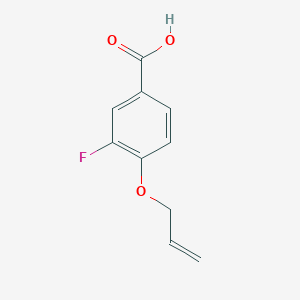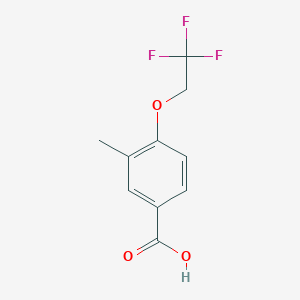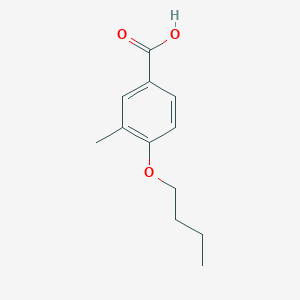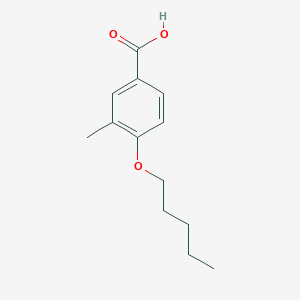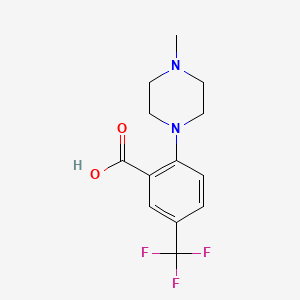
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that features a trifluoromethyl group and a piperazine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . The piperazine ring is a common structural motif in medicinal chemistry, often contributing to the biological activity of compounds.
准备方法
One common method is through radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be catalyzed by various transition metals or can occur under metal-free conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated benzoic acid precursor.
化学反应分析
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and piperazine groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions, especially in drug discovery and development.
Medicine: Due to the presence of the trifluoromethyl group and piperazine ring, the compound is explored for its potential therapeutic properties, including its role in modulating biological pathways.
作用机制
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar compounds to 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid include other trifluoromethylated benzoic acids and piperazine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
2-(4-Methylpiperazin-1-yl)-4-(trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
2-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid: Another positional isomer with different chemical properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-17-4-6-18(7-5-17)11-3-2-9(13(14,15)16)8-10(11)12(19)20/h2-3,8H,4-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXOTLSTCXNYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
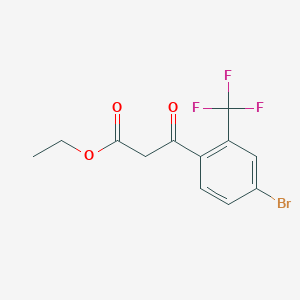
![2-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}acetic acid](/img/structure/B7870444.png)
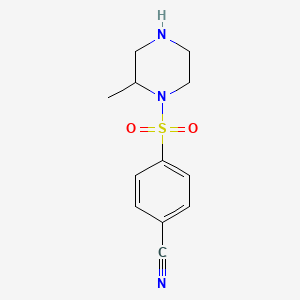

![4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870485.png)
